![molecular formula C20H22N4O2 B6578528 2-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole CAS No. 1172477-25-6](/img/structure/B6578528.png)
2-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
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Overview
Description
2-[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl-1H-1,3-benzodiazole is a novel, synthetically-derived compound with a wide range of applications in scientific research. It is a small molecule that has been used in a variety of studies, including those related to drug development, chemical synthesis, and bio-catalysis. The compound is a member of the benzodiazole family, a group of compounds with a wide range of properties and applications.
Scientific Research Applications
- Olfactory Bulbectomized Rats : Chronic NA-2 treatment restored behavioral deficits in olfactory bulbectomized rats .
Antibacterial Activity
The compound’s inhibition of microbial growth suggests potential antibacterial action .
Molecular Stability and Binding
The 1,4-disubstituted 1,2,3-triazoles (including NA-2) offer chemical and biological stability. The triazole ring can act as both a hydrogen bond acceptor and donor, providing versatile binding to target enzymes .
Neurological Disorders and Psychoactive Use
The piperazine ring, a component of NA-2, is associated with potential treatments for Parkinson’s and Alzheimer’s diseases. Additionally, piperazines are used as psychoactive substances for recreational purposes .
Chemical Synthesis and Availability
NA-2 (CAS 20088-03-3) is available for bulk custom synthesis .
Mechanism of Action
Target of Action
It is known that structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These receptors are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have been found to interact with their targets by binding to the active sites of the receptors, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been found to influence the dopaminergic and serotonergic pathways, which play crucial roles in mood regulation and other neurological functions .
Pharmacokinetics
It is known that piperazine, a common structural motif found in f5614-0130, can positively modulate the pharmacokinetic properties of a drug substance . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would significantly impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .
properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-16-8-6-15(7-9-16)20(25)24-12-10-23(11-13-24)14-19-21-17-4-2-3-5-18(17)22-19/h2-9H,10-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHWGGZKTRBSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methoxyphenyl)methanone |
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